4-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride

Description

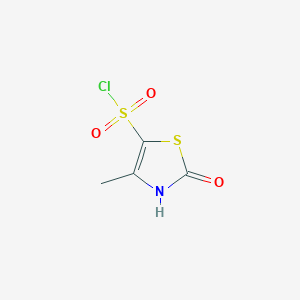

4-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride (CAS: 1423034-87-0) is a sulfonated heterocyclic compound characterized by a thiazole ring fused with a dihydro-oxo moiety. Its molecular formula is C₅H₅ClNO₃S₂, with a molecular weight of 233.69 g/mol . The compound features a sulfonyl chloride group (-SO₂Cl) at position 5, a methyl group at position 4, and a cyclic ketone (2-oxo) at position 2, which reduces the thiazole ring to a 2,3-dihydro structure. This structural combination confers high reactivity, particularly in nucleophilic substitution reactions, making it valuable in synthesizing agrochemicals, pharmaceuticals, and specialty polymers.

Properties

IUPAC Name |

4-methyl-2-oxo-3H-1,3-thiazole-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO3S2/c1-2-3(11(5,8)9)10-4(7)6-2/h1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNWGTDCTNJIGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=O)N1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride typically involves the reaction of 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to handle the reagents and control the reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to replace the sulfonyl chloride group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.

Condensation Reactions: It can participate in condensation reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.

Oxidizing Agents: Like hydrogen peroxide or potassium permanganate, are used for oxidation.

Reducing Agents: Such as sodium borohydride, are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce sulfonamide derivatives, while oxidation reactions can lead to sulfonic acids.

Scientific Research Applications

Anticonvulsant Activity

Research has demonstrated that thiazole derivatives, including those related to 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride, exhibit anticonvulsant properties. For instance, certain synthesized compounds have shown significant efficacy in reducing seizure activity in animal models, suggesting that modifications of the thiazole moiety can enhance pharmacological effects. The structure-activity relationship (SAR) studies indicate that specific substitutions on the thiazole ring can lead to improved anticonvulsant activity compared to standard medications like ethosuximide .

Antitumor Activity

Compounds derived from thiazole structures have also been investigated for their anticancer properties. For example, analogues of 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole have been shown to inhibit cell proliferation in various cancer cell lines. The presence of electron-withdrawing groups on the phenyl ring has been linked to increased cytotoxicity against specific cancer types .

Synthesis of Thiazole Derivatives

This compound serves as an important intermediate in the synthesis of various thiazole-containing compounds. Its reactivity allows for the formation of sulfonamide derivatives through nucleophilic substitution reactions. This property is particularly valuable for creating new pharmaceuticals with potential therapeutic applications .

Reaction Mechanisms

The compound can undergo several chemical transformations, including:

- Nucleophilic Substitution : Reacting with amines to form sulfonamides.

- Cyclization Reactions : Leading to the formation of more complex heterocycles.

These reactions are essential for developing novel compounds with tailored biological activities .

Case Study 1: Anticonvulsant Development

A study synthesized a series of thiazole derivatives based on 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole and evaluated their anticonvulsant activity using the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test. The results indicated that certain modifications resulted in compounds with median effective doses significantly lower than those of existing treatments .

Case Study 2: Antitumor Efficacy

Another investigation focused on the efficacy of thiazole derivatives against A431 and Jurkat cell lines. Compounds derived from 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole were tested for their ability to induce apoptosis and inhibit cell growth. The findings revealed that specific structural modifications enhanced their anticancer properties, making them promising candidates for further development .

Mechanism of Action

The mechanism of action of 4-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride involves its reactivity with nucleophiles and other reactive species. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is part of a broader class of thiazole sulfonyl chlorides. Below is a detailed comparison with structurally related compounds:

Key Observations:

Electronic Effects: The 2-oxo group in the target compound creates an electron-deficient thiazole ring, enhancing the electrophilicity of the sulfonyl chloride group compared to non-oxo analogs . Phenyl and trifluoromethyl groups in analogs (e.g., ) increase steric bulk and alter solubility. For example, the trifluoromethyl group in improves membrane permeability in bioactive molecules.

Hydrogen Bonding :

- The dihydro-oxo moiety in the target compound can participate in hydrogen bonding (as per ), influencing crystallinity and solubility in polar solvents.

Synthetic Utility :

- The sulfonyl chloride group in all compounds enables nucleophilic displacement (e.g., with amines or alcohols). However, the 2-oxo derivative reacts faster due to reduced steric hindrance compared to phenyl-substituted analogs .

Thermal Stability :

- Aromatic substituents (e.g., diphenyl in ) confer higher thermal stability, whereas the dihydro-oxo structure may lower decomposition temperatures.

Biological Activity

4-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride is a thiazole derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of organic compounds known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this compound based on recent studies and research findings.

The chemical formula of this compound is with a molecular weight of 213.66 g/mol. Below is a summary of its key properties:

| Property | Value |

|---|---|

| Chemical Formula | C₄H₄ClNO₃S₂ |

| Molecular Weight | 213.66 g/mol |

| Appearance | Powder |

| Storage Temperature | Room Temperature (RT) |

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that thiazole compounds can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related thiazole compounds were reported as low as 0.008 µg/mL against S. pneumoniae .

Anticancer Activity

Thiazoles are also recognized for their anticancer properties. For instance, a structure-activity relationship (SAR) analysis revealed that modifications in the thiazole ring significantly influence cytotoxic activity against cancer cell lines. Compounds with electron-donating groups at specific positions showed enhanced activity against A431 and Jurkat cells . The presence of the methyl group at position 4 has been noted to increase the cytotoxic potential of these compounds.

Case Studies and Research Findings

- Antitumor Activity : In a comparative study involving several thiazole derivatives, it was found that certain modifications led to IC50 values lower than standard anticancer drugs such as doxorubicin. The most potent derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines .

- Mechanism of Action : Molecular dynamics simulations have shown that thiazole compounds interact with proteins primarily through hydrophobic contacts and limited hydrogen bonding. This interaction is crucial for their biological efficacy .

- Antibiofilm Activity : Compounds containing the thiazolidinone structure have demonstrated significant antibiofilm activity against pathogenic bacteria, indicating their potential use in treating biofilm-associated infections .

Q & A

Q. What are the key synthetic routes for 4-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride?

The compound can be synthesized via cyclization of precursor thioamide intermediates followed by oxidative chlorination. For example, analogous methods involve using Lawesson’s reagent to facilitate cyclization of thiourea derivatives, followed by chlorination with agents like Cl₂ or SO₂Cl₂ to introduce the sulfonyl chloride group . A related approach for 5-phenyl-1,3-thiazole-4-sulfonyl chloride utilized oxidative chlorination of benzyl sulfide intermediates . Adjustments to substituents (e.g., methyl vs. phenyl groups) may require tailored reaction conditions.

Q. How is the sulfonyl chloride group introduced into the thiazole ring?

Oxidative chlorination is a common method. For instance, intermediates such as benzyl 5-phenyl-1,3-thiazol-4-yl sulfide are treated with chlorine gas or sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–25°C) to yield sulfonyl chlorides . Alternative methods include using phosphorus pentachloride (PCl₅) for chlorination of sulfonic acids, though this may require anhydrous conditions .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm ring substitution patterns and methyl/oxo group positions.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl chloride (S=O, ~1350–1150 cm⁻¹) stretches.

- HPLC : Purity assessment via reverse-phase chromatography (e.g., C18 columns, acetonitrile/water gradients) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve sulfonyl chloride yield?

- Temperature Control : Lower temperatures (0–10°C) during chlorination reduce side reactions like hydrolysis .

- Catalyst Selection : InCl₃ has been shown to enhance nucleophilic substitution efficiency in thiazole systems (e.g., sulfonamide derivatization) .

- Solvent Choice : Anhydrous dichloromethane or toluene minimizes hydrolysis of sulfonyl chloride intermediates .

Q. What mechanistic insights explain the nucleophilic reactivity of the sulfonyl chloride group?

The sulfonyl chloride acts as an electrophile, undergoing nucleophilic substitution (Sₙ2) with amines, alcohols, or thiols. For example, in sulfonamide formation, the chloride leaving group is displaced by amines under basic conditions (e.g., Et₃N in THF). Steric hindrance from the methyl and oxo groups may influence reaction rates, requiring kinetic studies via HPLC or in situ FTIR monitoring .

Q. How do structural modifications of the thiazole core impact biological activity?

- Antitumor Screening : Analogous 5-phenyl-1,3-thiazole-4-sulfonamides showed activity against 60 cancer cell lines, with IC₅₀ values varying by substituents. Methyl groups may enhance lipophilicity, improving membrane permeability .

- SAR Studies : Systematic substitution at the 4-methyl or 2-oxo positions (e.g., replacing methyl with bulkier alkyl groups) can be evaluated using in vitro assays (e.g., MTT viability tests) to correlate structure with cytotoxicity .

Methodological Notes

- Synthesis Optimization : Use Design of Experiments (DoE) to vary parameters like temperature, stoichiometry, and catalyst loading.

- Data Contradictions : Conflicting yields in similar syntheses (e.g., Cl₂ vs. SO₂Cl₂ chlorination) may arise from differences in intermediate stability; TLC or GC-MS monitoring is recommended .

- Biological Testing : Follow NIH/NCATS protocols for dose-response assays to ensure reproducibility in anticancer evaluations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.